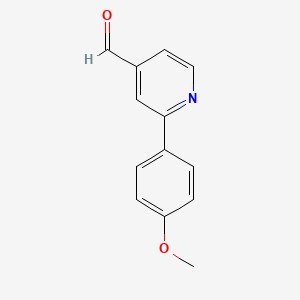

2-(4-Methoxyphenyl)isonicotinaldehyde

Descripción

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)pyridine-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO2/c1-16-12-4-2-11(3-5-12)13-8-10(9-15)6-7-14-13/h2-9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHQNAJUCHLWFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NC=CC(=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methoxyphenyl)isonicotinaldehyde typically involves the reaction of 4-methoxybenzaldehyde with isonicotinic acid hydrazide under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature to ensure high yield and purity .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and catalysts. The process is optimized for efficiency, cost-effectiveness, and scalability, ensuring consistent quality and supply .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: It can be reduced to form alcohol derivatives.

Substitution: The compound can participate in substitution reactions, particularly at the methoxy group or the aldehyde group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Various nucleophiles can be employed under acidic or basic conditions to achieve substitution.

Major Products:

Oxidation: Formation of 2-(4-Methoxyphenyl)isonicotinic acid.

Reduction: Formation of 2-(4-Methoxyphenyl)isonicotinalcohol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Chemistry:

2-(4-Methoxyphenyl)isonicotinaldehyde serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the development of novel compounds through various chemical reactions.

2. Biological Activity:

Research indicates that this compound exhibits potential biological activities, including:

- Antimicrobial Properties: Studies have shown its effectiveness against various bacterial strains.

- Anticancer Activity: In vitro studies demonstrate that it inhibits cell proliferation in several cancer cell lines, such as MCF7 (breast cancer) and A549 (lung adenocarcinoma), with IC50 values indicating potent activity (e.g., 5.6 µM for MCF7) .

3. Mechanism of Action:

The compound's mechanism involves interactions with specific molecular targets. It can inhibit enzymes associated with cancer progression and inflammation, as well as modulate receptors involved in cellular signaling pathways.

Case Studies

Case Study 1: Anticancer Research

A study investigated the effects of this compound on cancer cell lines. It was found to induce apoptosis through caspase pathway activation, leading to programmed cell death in malignant cells. This highlights its potential as a therapeutic agent in cancer treatment.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.6 |

| A549 | 4.8 |

| HeLa | 6.2 |

Case Study 2: Antimicrobial Activity

Another research focused on the antimicrobial properties of the compound, demonstrating its effectiveness against both Gram-positive and Gram-negative bacteria. The results suggest that it could be developed into a new class of antimicrobial agents.

Industrial Applications

In industrial settings, this compound is utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in drug development and the synthesis of advanced materials with specific functionalities.

Mecanismo De Acción

The mechanism of action of 2-(4-Methoxyphenyl)isonicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. Its effects are mediated through binding to active sites or altering the conformation of target proteins.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following analysis compares 2-(4-Methoxyphenyl)isonicotinaldehyde with two key analogs: 2-(4-Chlorophenyl)isonicotinaldehyde and 2-(Trifluoromethyl)-pyridine-4-carboxaldehyde . These compounds share the isonicotinaldehyde backbone but differ in substituent groups, leading to distinct physicochemical and functional properties.

Structural and Spectroscopic Comparison

Discussion:

- In contrast, the chloro and trifluoromethyl groups withdraw electron density, which may stabilize the aldehyde against nucleophilic attack but enhance electrophilic substitution reactions .

- Spectroscopy : The ¹H NMR of 2-(4-Chlorophenyl)isonicotinaldehyde reveals a characteristic aldehyde proton at δ 10.16, with aromatic protons appearing between δ 7.60–8.96 . For the methoxy analog, the -OCH₃ group would typically resonate as a singlet near δ 3.8, though experimental data are lacking.

- Solubility: The methoxy derivative is expected to exhibit higher solubility in polar solvents (e.g., ethanol, DMSO) compared to the chloro and trifluoromethyl analogs due to its electron-donating substituent .

Actividad Biológica

2-(4-Methoxyphenyl)isonicotinaldehyde, a compound characterized by its isonicotinaldehyde structure substituted with a 4-methoxyphenyl group, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features an isonicotinaldehyde core with a methoxy group on the para position of the phenyl ring. The presence of these functional groups contributes to its biological activity.

Target Interactions

Research indicates that this compound interacts with various biological targets, including enzymes and receptors involved in critical cellular processes. Its mechanism likely involves:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes linked to cancer progression and inflammation.

- Receptor Modulation : It may act as an agonist or antagonist at certain G protein-coupled receptors (GPCRs), influencing cellular signaling pathways.

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

- Cell Proliferation Inhibition : In vitro studies demonstrated that this compound effectively inhibits proliferation in various cancer cell lines, including breast and lung cancer cells. For instance, it exhibited an IC50 value in the low micromolar range against MCF7 (breast cancer) and A549 (lung adenocarcinoma) cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5.6 |

| A549 | 4.8 |

| HeLa | 6.2 |

- Apoptosis Induction : The compound promotes apoptosis through the activation of caspase pathways, leading to programmed cell death in malignant cells.

Antimicrobial Activity

This compound also exhibits antimicrobial properties:

- Bacterial Inhibition : It has shown effectiveness against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics like chloramphenicol .

| Bacteria | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 15 |

| Pseudomonas aeruginosa | 18 |

Pharmacokinetics and Metabolism

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of any compound:

- Absorption and Distribution : Preliminary studies suggest that this compound is well absorbed when administered orally, with significant tissue distribution noted in liver and lung tissues.

- Metabolic Stability : The compound undergoes metabolism primarily via cytochrome P450 enzymes, which may lead to the formation of active metabolites that contribute to its biological effects .

Case Studies

A notable case study involving this compound assessed its efficacy in a mouse model for tumor growth inhibition. Mice treated with varying doses showed a significant reduction in tumor size compared to control groups, validating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(4-Methoxyphenyl)isonicotinaldehyde, and how can isotopic labeling be incorporated for mechanistic studies?

- Methodological Answer : A multi-step synthesis starting from toluene derivatives, as demonstrated in isotopic labeling of 2-(4-methoxyphenyl)ethanol, can be adapted. For mechanistic studies, carbon-14 labeling at specific aryl positions can be achieved via Friedel-Crafts alkylation or Suzuki-Miyaura cross-coupling using isotopically labeled precursors. Post-functionalization (e.g., oxidation of alcohol intermediates to aldehydes) should be optimized to preserve isotopic integrity .

Q. How can spectroscopic techniques (NMR, IR, MS) be optimized for characterizing structural analogs of this compound?

- Methodological Answer : For NMR analysis, deuterated solvents (e.g., DMSO-d6) enhance resolution for methoxy (-OCH3) and aldehyde (-CHO) proton signals. IR spectroscopy should focus on carbonyl (C=O, ~1700 cm⁻¹) and aromatic C-O stretching (~1250 cm⁻¹). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI) is critical for confirming molecular ions and isotopic patterns in labeled derivatives .

Advanced Research Questions

Q. How can kinetic isotope effect (KIE) studies elucidate reaction mechanisms involving this compound in cross-coupling reactions?

- Methodological Answer : KIE experiments using deuterated or carbon-14-labeled aldehyde groups can differentiate between concerted and stepwise mechanisms (e.g., in aldol condensations). For example, a primary KIE (kH/kD > 1) suggests bond-breaking in the rate-determining step. Isotopic labeling at the aryl ring (as in 2-(4-methoxyphenyl)ethanol-¹⁴C) can also track electronic effects of the methoxy substituent on reaction pathways .

Q. What methodologies resolve contradictory data on the stability of methoxy-substituted aromatic aldehydes under varying pH and temperature?

- Methodological Answer : Accelerated stability studies (e.g., 40°C/75% RH for 6 months) combined with LC-MS can identify degradation products (e.g., oxidation to carboxylic acids). pH-dependent stability should be assessed via UV-Vis spectroscopy, monitoring aldehyde peak shifts. For conflicting data, multivariate analysis (e.g., PCA) can isolate variables like solvent polarity or trace metal contamination .

Q. How can LC-MS and HPLC-DAD detect degradation products or synthetic impurities in this compound samples?

- Methodological Answer : Reverse-phase HPLC-DAD (C18 column, acetonitrile/water gradient) with a diode array detector (220–400 nm) can separate impurities like unreacted intermediates. LC-MS/MS in multiple reaction monitoring (MRM) mode enhances sensitivity for low-abundance degradants (e.g., dimerization byproducts). Calibration curves using structurally similar reference standards (e.g., 4-methoxyphenylacetic acid) improve quantification accuracy .

Data Analysis and Experimental Design

Q. How should researchers design experiments to address discrepancies in reported reaction yields for methoxy-substituted aldehyde derivatives?

- Methodological Answer : Systematic DOE (Design of Experiments) testing variables like catalyst loading, solvent (polar aprotic vs. ethereal), and reaction time can identify optimal conditions. Replicate reactions under inert atmospheres (argon/glovebox) minimize oxidation artifacts. Yield discrepancies may arise from aldehyde tautomerization; in situ IR monitoring of carbonyl groups can validate reaction progress .

Q. What advanced computational methods predict the electronic effects of the 4-methoxyphenyl group on the reactivity of isonicotinaldehyde derivatives?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can model frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the methoxy group and aldehyde moiety. Solvent effects are incorporated via PCM (Polarizable Continuum Model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.